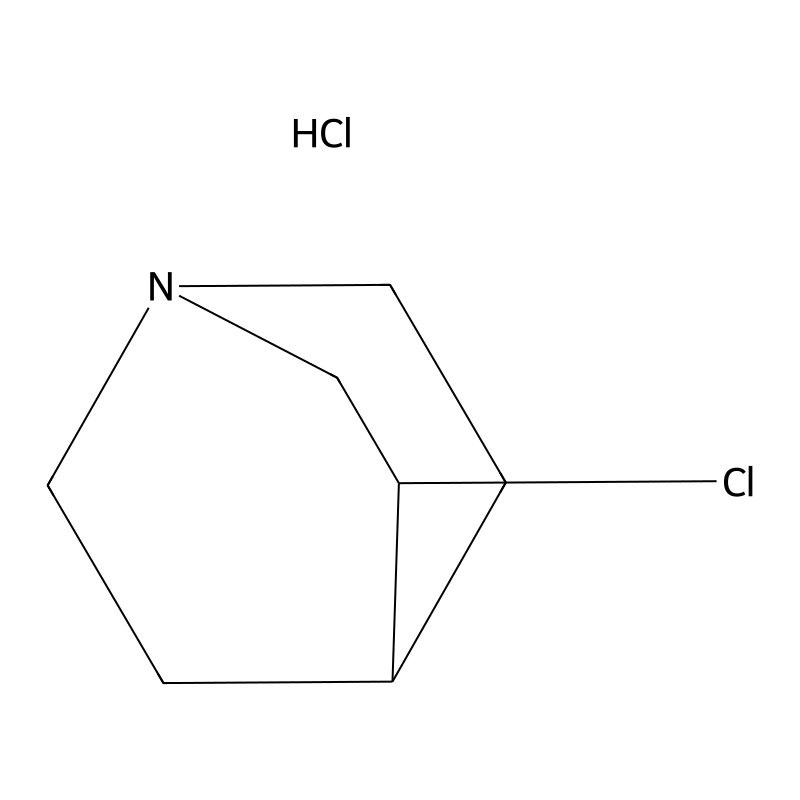3-Chloroquinuclidine hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
The primary scientific research application currently documented for 3-Chloroquinuclidine hydrochloride involves its use in studies of acid-base equilibria. A research paper published in 1982 describes its use with proton nuclear magnetic resonance (¹H-NMR) analysis to determine equilibrium constants in deuterium oxide (D2O) for the formation of imines/iminium ions. In this specific study, the researchers investigated the addition of glycine methyl ester to acetone and the addition of glycine to phenylglyoxylate [].
3-Chloroquinuclidine hydrochloride is a bicyclic organic compound with the molecular formula C₇H₁₃Cl₂N and a molecular weight of approximately 182.09 g/mol. It is characterized by its structure, which includes a quinuclidine backbone with a chlorine substituent at the third position. The compound appears as a tan powder and has notable physical properties including a melting point range of 236-239 °C and a boiling point of 201.9 °C at 760 mmHg . The compound is classified as a non-hazardous substance under various regulations, indicating it poses minimal risks in standard laboratory settings .
Synthesis of 3-chloroquinuclidine hydrochloride can be achieved through multiple methods. A common approach involves the chlorination of quinuclidine or its derivatives. Specifically, it can be synthesized from 3-quinuclidinone hydrochloride through chlorination reactions . Two synthetic routes have been identified, emphasizing the versatility of this compound in organic synthesis.
3-Chloroquinuclidine hydrochloride finds applications primarily in laboratory settings as a reagent or intermediate in organic synthesis. It may also be utilized in developing pharmaceutical compounds due to its structural similarities to biologically active molecules . The compound's properties make it suitable for use in research related to drug development and chemical synthesis.
3-Chloroquinuclidine hydrochloride shares structural similarities with several other compounds, particularly within the quinuclidine family and related bicyclic amines. Here are some notable comparisons:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Quinuclidine | C₇H₁₃N | Base with strong electrophilic properties |
| 3-Quinuclidinol | C₇H₁₃NO | Hydroxyl group; used in medicinal chemistry |
| DABCO (1,4-Diazabicyclo[2.2.2]octane) | C₈H₁₄N₂ | Strong base; used as a catalyst |
| Tropane | C₇H₁₃N | Contains a similar bicyclic structure |
| Aceclidine | C₇H₁₂ClN | Used for glaucoma treatment; contains chlorine |
Uniqueness: 3-Chloroquinuclidine hydrochloride is unique due to its specific chlorine substitution at the third position on the quinuclidine ring, which influences its reactivity and potential applications compared to other derivatives that may lack this feature or possess different functional groups.








